3-Fluoro-1-methylpiperidine-3-carboxylic acid;hydrochloride
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Overview
Description
3-Fluoro-1-methylpiperidine-3-carboxylic acid;hydrochloride is a synthetic compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a fluorine atom at the third position of the piperidine ring, a methyl group at the first position, and a carboxylic acid group at the third position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methylpiperidine-3-carboxylic acid;hydrochloride typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the piperidine ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methylation: Introduction of the methyl group at the first position of the piperidine ring. This can be done using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Carboxylation: Introduction of the carboxylic acid group at the third position. This can be achieved through carboxylation reactions using carbon dioxide (CO2) under high pressure and temperature.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-methylpiperidine-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, aldehydes
Substitution: Azides, nitriles
Scientific Research Applications
3-Fluoro-1-methylpiperidine-3-carboxylic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products where fluorinated compounds are desired for their unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-methylpiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, leading to altered biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropiperidine-3-carboxylic acid: Lacks the methyl group at the first position.
1-Methylpiperidine-3-carboxylic acid: Lacks the fluorine atom at the third position.
3-Fluoro-1-methylpiperidine: Lacks the carboxylic acid group at the third position.
Uniqueness
3-Fluoro-1-methylpiperidine-3-carboxylic acid;hydrochloride is unique due to the combination of the fluorine atom, methyl group, and carboxylic acid group within the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-fluoro-1-methylpiperidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-9-4-2-3-7(8,5-9)6(10)11;/h2-5H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJWSVYPQMIWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)(C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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